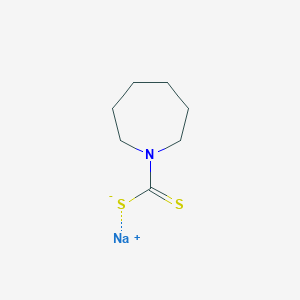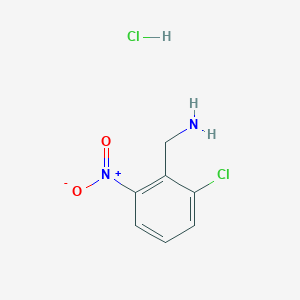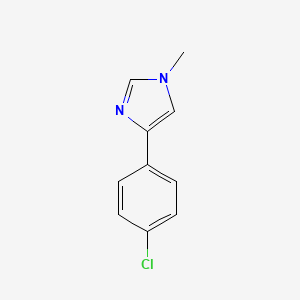
4-(trifluoromethyl)isoquinoline
Vue d'ensemble
Description
4-(Trifluoromethyl)isoquinoline (TFMIQ) is a synthetic organic compound with a unique chemical structure and a wide range of applications in the scientific research community. It is a heterocyclic compound containing a trifluoromethyl group attached to an isoquinoline ring. TFMIQ has been used in various scientific fields, such as organic and medicinal chemistry, due to its interesting properties.
Applications De Recherche Scientifique
Inhibition of Monoamine Oxidase Activity
Isoquinoline derivatives, including 4-(trifluoromethyl)isoquinoline, have been studied for their potential to inhibit monoamine oxidase (MAO) activities. Sampaio et al. (2016) investigated 4-organochalcogen-isoquinoline derivatives and found selective inhibition of MAO-B, suggesting potential for treating emotional and neurodegenerative disorders (Sampaio et al., 2016).
Antimalarial Drug Development
Isoquinoline derivatives are used in the development of antimalarial drugs. O’Neill et al. (2009) discussed N-tert-Butyl isoquine, a 4-aminoquinoline drug candidate, showing promising activity against Plasmodium falciparum both in vitro and in vivo (O’Neill et al., 2009).
Interaction with Nucleic Acids
Isoquinoline alkaloids, including 4-(trifluoromethyl)isoquinoline variants, interact with nucleic acids. Bhadra & Kumar (2011) reviewed this interaction and its implications for drug design, highlighting the potential of these compounds in developing new therapeutic agents (Bhadra & Kumar, 2011).
Local Anesthetic Activity
Research by Azamatov et al. (2023) explored the local anesthetic activity of isoquinoline alkaloids. Their findings suggested that 4-(trifluoromethyl)isoquinoline derivatives could serve as effective local anesthetics (Azamatov et al., 2023).
Synthesis of Fluorinated Isoquinoline Derivatives
Mori et al. (2005) reported on the synthesis of various isoquinoline derivatives, including those with 4-trifluoromethyl groups. These findings contribute to the development of novel compounds for various applications (Mori et al., 2005).
Antitumor Activity
Isoquinoline derivatives, including those with 4-(trifluoromethyl) substituents, have been evaluated for antitumor activity. Houlihan et al. (1995) reported potent cytotoxicity against tumor cell lines, indicating potential use in cancer treatment (Houlihan et al., 1995).
Pharmaceutical Applications
Isoquinoline analogs, such as 4-(trifluoromethyl)isoquinoline, are extensively used in pharmaceuticals for treating a wide range of diseases, including cardiovascular, respiratory, and nervous system diseases, as discussed by Luo et al. (2020) (Luo et al., 2020).
Environmental Applications
Guanghua et al. (2011) focused on the degradation of isoquinoline in wastewater, highlighting the potential environmental applications of these compounds in pollution treatment (Guanghua et al., 2011).
Propriétés
IUPAC Name |
4-(trifluoromethyl)isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)9-6-14-5-7-3-1-2-4-8(7)9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQQKJDMJBMSFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303440 | |
| Record name | 4-(Trifluoromethyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)isoquinoline | |
CAS RN |
120568-08-3 | |
| Record name | 4-(Trifluoromethyl)isoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120568-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B6597610.png)
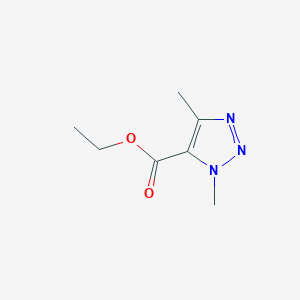
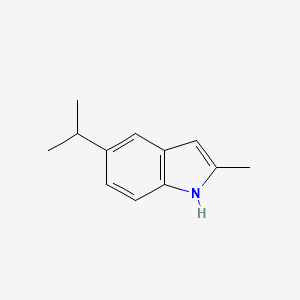
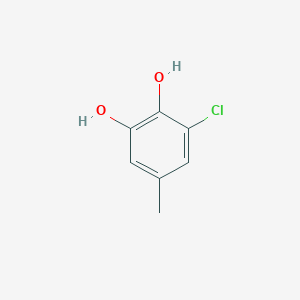

![3-[(3-chloropropyl)sulfanyl]propanoic acid](/img/structure/B6597633.png)
